3,5-dimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Synthesis Analysis
Benzamide compounds can be synthesized starting from dimethoxybenzoic acid and amine derivatives . The products obtained from this process are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The in vitro antioxidant activity of benzamide compounds can be determined by total antioxidant, free radical scavenging, and metal chelating activity . Some synthesized compounds show more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Scientific Research Applications
Crystal Structure Analysis
Compounds with 1,3,4-oxadiazole derivatives have been extensively studied for their crystal structures. For instance, derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones were synthesized and characterized, revealing significant intermolecular hydrogen bonds in their crystal structures. These compounds also demonstrated notable antibacterial and antioxidant activities, particularly against Staphylococcus aureus, highlighting their potential in medicinal chemistry and drug design (Karanth et al., 2019).
Anticancer Applications
N-substituted derivatives of 1,3,4-oxadiazole compounds have been explored for their anticancer properties. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed promising results against various cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Cardiac Electrophysiological Activity
The electrophysiological activity of N-substituted imidazolylbenzamides, including compounds with phenylsulfonyl groups, has been investigated, revealing their efficacy as class III electrophysiological agents. This suggests potential applications in developing treatments for cardiac arrhythmias (Morgan et al., 1990).
Antimicrobial and Antitubercular Agents
Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. This highlights the utility of such compounds in developing new antimicrobial agents (Khalid et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-26-14-10-13(11-15(12-14)27-2)18(23)20-19-22-21-17(28-19)8-9-29(24,25)16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGDEHYWTZPUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)CCS(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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